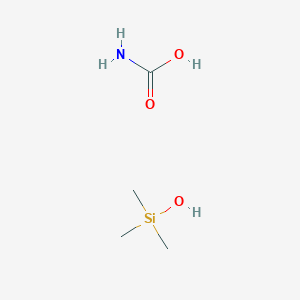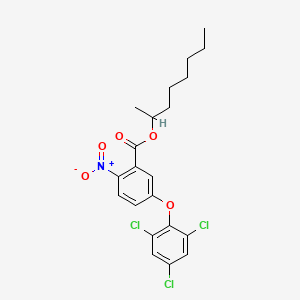
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a trichlorophenoxy group, and an octan-2-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo reduction reactions to form corresponding amines.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Reduction: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and octan-2-ol.
Scientific Research Applications
Chemistry: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitrobenzoates on cellular processes. Its ability to undergo reduction to form amines makes it useful in investigating the role of nitro and amino groups in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can participate in binding interactions with proteins or enzymes, potentially affecting their activity. The ester group allows for hydrolysis, releasing the active components in a controlled manner.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in having a nitro group, used in analytical chemistry for detecting carbonyl compounds.
2,4,6-Trichlorophenol: Shares the trichlorophenoxy group, used as a pesticide and disinfectant.
Octan-2-yl palmitate: Similar ester structure, used in cosmetics and personal care products.
Uniqueness: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both nitro and trichlorophenoxy groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
57729-13-2 |
|---|---|
Molecular Formula |
C21H22Cl3NO5 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C21H22Cl3NO5/c1-3-4-5-6-7-13(2)29-21(26)16-12-15(8-9-19(16)25(27)28)30-20-17(23)10-14(22)11-18(20)24/h8-13H,3-7H2,1-2H3 |
InChI Key |
AYKFOQGMPBQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


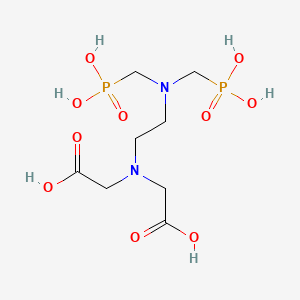
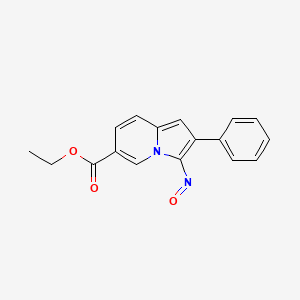
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)


![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
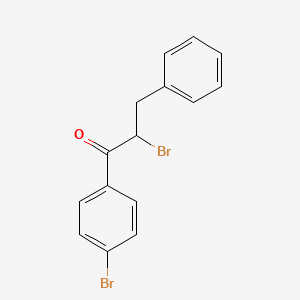



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

